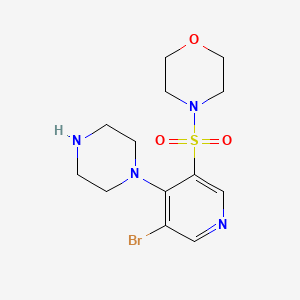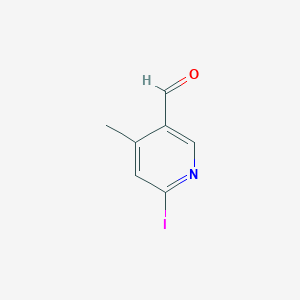
6-Iodo-4-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-4-methylnicotinaldehyde is a chemical compound belonging to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position on the nicotinaldehyde ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-methylnicotinaldehyde typically involves the iodination of 4-methylnicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the 6th position of the nicotinaldehyde ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products:
Oxidation: Formation of 6-iodo-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-iodo-4-methylpyridine-3-methanol.
Substitution: Formation of various 6-substituted-4-methylnicotinaldehyde derivatives.
Applications De Recherche Scientifique
6-Iodo-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Iodo-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The iodine atom may also contribute to the compound’s reactivity and binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
4-Methylnicotinaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
6-Bromo-4-methylnicotinaldehyde: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and reactivity.
6-Chloro-4-methylnicotinaldehyde: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness: 6-Iodo-4-methylnicotinaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and potential for forming various derivatives, making it valuable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H6INO |
|---|---|
Poids moléculaire |
247.03 g/mol |
Nom IUPAC |
6-iodo-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6INO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 |
Clé InChI |
QTIUHKWOZSUWSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


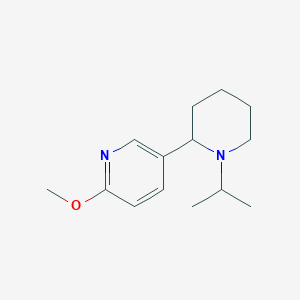
![7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B15059393.png)
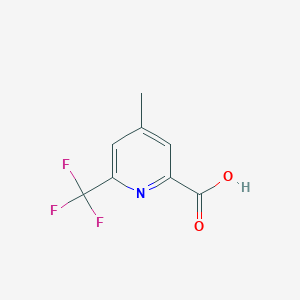
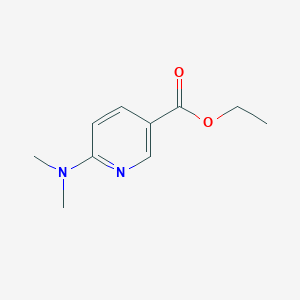
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15059413.png)
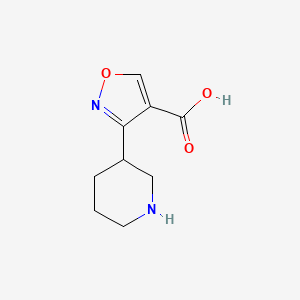

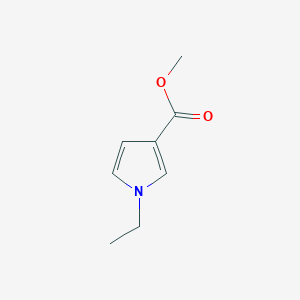
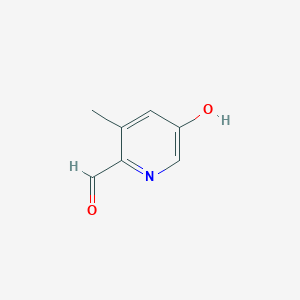
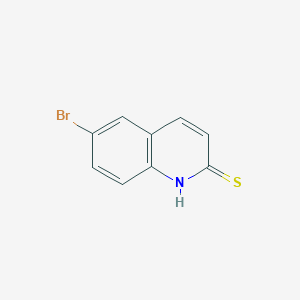
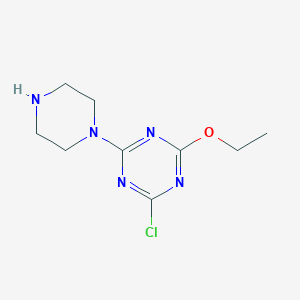
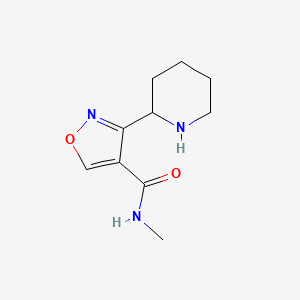
![4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15059459.png)
